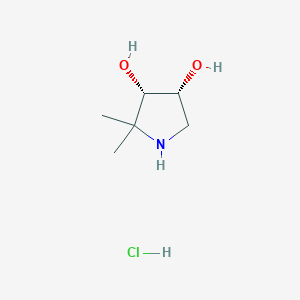

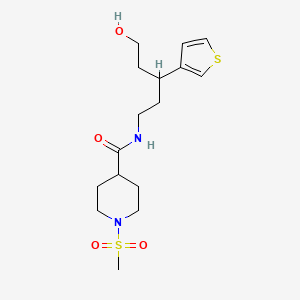

(E)-2-氰基-N-(4-碘苯基)-3-(5-甲基呋喃-2-基)丙烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

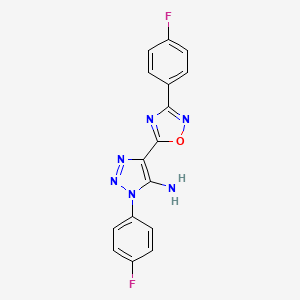

The compound "(E)-2-cyano-N-(4-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide" is a derivative of acrylamide featuring a cyano group, an iodophenyl group, and a methylfuran moiety. This structure is related to various research efforts focused on the synthesis of compounds with potential biological activities, such as anticancer properties. The presence of the iodophenyl group is particularly interesting due to its potential use in further chemical modifications and its impact on the biological activity of the compound.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the stereoselective synthesis of E and Z isomeric intermediates based on a 1-(4-iodophenyl)-1H-pyrrole core has been achieved, which are further converted into their respective E, E or E, Z isomers of diethyl/dimethyl-3,3'-(1-(4-iodophenyl)-1H-pyrrole-2,5-diyl)bis(2-cyanoacrylate) . Additionally, the synthesis of E-2-cyano-3-(furan-2-yl) acrylamide has been performed under green chemistry conditions using microwave radiation, followed by an ene-reduction mediated by marine and terrestrial fungi to yield (R)-2-cyano-3-(furan-2-yl)propanamide . These methods highlight the potential for synthesizing the compound using similar strategies.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. For example, derivatives of (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides have been characterized by single crystal X-ray diffraction, IR, 1H-NMR, 13C-NMR, mass spectroscopy, and elemental analyses . These techniques could be applied to determine the molecular structure of "(E)-2-cyano-N-(4-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide" and confirm its stereochemistry.

Chemical Reactions Analysis

The related compounds exhibit interesting chemical behaviors. For instance, the E, E isomers of the synthesized pyrrole derivatives have shown higher quantum efficiency and longer fluorescent lifetime compared to their E, Z counterparts . Moreover, the ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide has been successfully achieved using fungi, leading to a compound with a CN-bearing stereogenic center . These findings suggest that "(E)-2-cyano-N-(4-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide" may also undergo specific chemical reactions that could be exploited for various applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related research. The E, E isomers of pyrrole derivatives have been found to display better aggregation-induced emission (AIE) characteristics . The enantioselective reactions mediated by microorganisms have yielded high isolated yields and enantiomeric excesses (e.e.), indicating the potential for high stereoselectivity in the synthesis of similar compounds . These properties are crucial for the development of compounds for pharmaceutical applications, where purity and stereochemistry can significantly affect biological activity.

科学研究应用

有机合成与化学分析

类似于指定化合物的丙烯酰胺衍生物已被探索其合成和结构分析。例如,已经为相关的丙烯酰胺衍生物开发了新的非对映选择性合成技术,突出了这些化合物在推进有机合成方法学中的重要性。合成化合物的立体化学和结构通过包括X射线衍射和核磁共振光谱在内的综合技术得到证实 (Bondock 等人,2014)。

材料科学与工程

在材料科学领域,正在研究丙烯酰胺衍生物在制造具有特定性能的新型材料方面的潜力。例如,用于作为缓蚀剂的新型丙烯酰胺衍生物的合成和表征展示了这些化学品在保护金属免受降解方面的应用,结合了化学和电化学方法进行评估 (Abu-Rayyan 等人,2022)。

生物医学应用

值得注意的是,丙烯酰胺衍生物正在被研究其生物活性潜力,包括抗肿瘤活性。对新型嘧啶并吡唑衍生物(包括丙烯酰胺官能团)的研究显示出对特定癌细胞系的有希望的体外抗肿瘤活性。这表明丙烯酰胺衍生物在癌症治疗中的潜在治疗应用 (Fahim 等人,2019)。

光物理和电化学研究

丙烯酰胺衍生物在开发用于太阳能电池应用的有机敏化剂方面也发挥着重要作用。它们的结构和电子特性经过定制,以增强光吸收和转换效率,这代表了可再生能源技术的一个关键研究领域 (Kim 等人,2006)。

属性

IUPAC Name |

(E)-2-cyano-N-(4-iodophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11IN2O2/c1-10-2-7-14(20-10)8-11(9-17)15(19)18-13-5-3-12(16)4-6-13/h2-8H,1H3,(H,18,19)/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQCABMTWUWCNS-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C(C#N)C(=O)NC2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-cyano-N-(4-iodophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

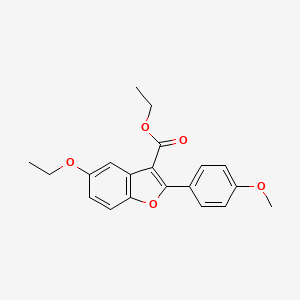

![4-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2527362.png)

![4-[4-(dimethylamino)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione](/img/structure/B2527367.png)

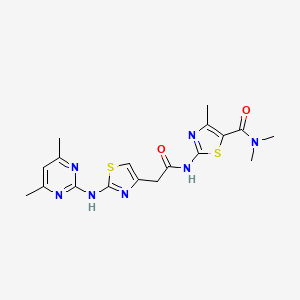

![3,5-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2527376.png)

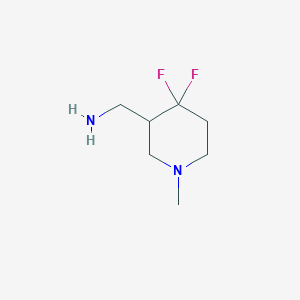

![N-[2-(N,3-Dimethylanilino)ethyl]but-2-ynamide](/img/structure/B2527379.png)